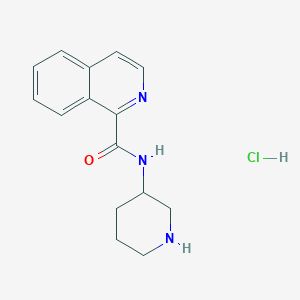

N-(Piperidin-3-yl)isoquinoline-1-carboxamide hydrochloride

Description

Properties

IUPAC Name |

N-piperidin-3-ylisoquinoline-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O.ClH/c19-15(18-12-5-3-8-16-10-12)14-13-6-2-1-4-11(13)7-9-17-14;/h1-2,4,6-7,9,12,16H,3,5,8,10H2,(H,18,19);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHUYPFPSMPHASK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)C2=NC=CC3=CC=CC=C32.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-3-yl)isoquinoline-1-carboxamide hydrochloride typically involves the reaction of isoquinoline derivatives with piperidine derivatives under specific conditions. One common method involves the use of coupling reactions, where the isoquinoline moiety is activated and then reacted with a piperidine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale coupling reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Table 1: Primary Reaction Types and Conditions

Palladium-Catalyzed Aminocarbonylation

A highly efficient method for synthesizing carboxamide derivatives involves palladium catalysis. For example:

-

Substrate : 1-Iodoisoquinoline reacts with piperidine derivatives under CO atmosphere.

-

Catalyst System : Pd(OAc)₂ with PPh₃ enables selective carboxamide formation at 50°C in DMF .

-

Yield : 77–89% for primary/secondary amines (e.g., piperidine, morpholine) under atmospheric pressure .

Table 2: Representative Aminocarbonylation Results

| Amine | Reaction Time (h) | Yield (%) |

|---|---|---|

| Piperidine (f ) | 8 | 89 |

| Morpholine (g ) | 8 | 85 |

| Benzylamine (i ) | 2 | 82 |

Oxidation and Reduction Pathways

-

Oxidation : Treatment with KMnO₄ in acidic conditions introduces hydroxyl or ketone groups to the isoquinoline ring, enhancing polarity.

-

Reduction : NaBH₄ selectively reduces the carboxamide’s carbonyl group to an alcohol, while LiAlH₄ can fully reduce it to a methylene group.

Nucleophilic Substitution Reactions

The piperidine’s secondary amine undergoes substitution with:

-

Aliphatic amines : Forms tertiary amines under basic conditions.

-

Thiols : Produces thioether linkages, useful for bioconjugation.

Stability and Side Reactions

-

Hydrolysis : The carboxamide bond is stable under neutral conditions but hydrolyzes in strong acids/bases to yield isoquinoline-1-carboxylic acid and piperidine.

-

Thermal Degradation : Decomposes above 200°C, releasing HCl and forming polymeric byproducts .

Industrial-Scale Considerations

-

Continuous Flow Reactors : Improve yield (>90%) and reduce reaction times for aminocarbonylation.

-

Purification : Recrystallization from ethanol/water mixtures achieves >98% purity.

Scientific Research Applications

Synthetic Routes

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Sodium borohydride | Methanol |

| Substitution | Nucleophiles (amines, thiols) | Presence of a base |

N-(Piperidin-3-yl)isoquinoline-1-carboxamide hydrochloride exhibits several promising biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research has demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains. In vitro studies indicate effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for developing new antibacterial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in multiple studies. It has shown efficacy in inducing apoptosis in various cancer cell lines. For instance, it outperformed established chemotherapeutic agents like bleomycin in cytotoxicity assays against FaDu hypopharyngeal tumor cells.

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory properties of this compound, researchers found that treatment significantly reduced nitric oxide levels in BV-2 microglial cells. At a concentration of 10 µM, this compound reduced NO levels by over 70% compared to untreated controls, highlighting its potential for treating neuroinflammatory conditions.

Case Study 2: Kinase Inhibition Profile

A comprehensive analysis assessed the kinase inhibition profile of the compound, revealing effective inhibition of GSK-3β with an IC50 value of 50 µM. This indicates its potential applications in treating diseases where GSK-3β is implicated, such as Alzheimer's disease and certain cancers.

Mechanism of Action

The mechanism of action of N-(Piperidin-3-yl)isoquinoline-1-carboxamide hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- N-(Piperidin-4-yl)isoquinoline-1-carboxamide hydrochloride

- N-(Piperidin-2-yl)isoquinoline-1-carboxamide hydrochloride

- N-(Piperidin-3-yl)quinoline-1-carboxamide hydrochloride

Uniqueness

N-(Piperidin-3-yl)isoquinoline-1-carboxamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the isoquinoline and piperidine moieties allows for unique interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

N-(Piperidin-3-yl)isoquinoline-1-carboxamide hydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant research findings.

Targeting Biological Pathways

This compound is known to interact with various biological targets. Its structure suggests that it may influence several biochemical pathways, particularly those involved in cell proliferation and apoptosis. Piperidine derivatives are recognized for their diverse modes of action, which can vary based on their specific chemical structures and the biological targets they engage with.

Biochemical Pathways

The compound's activity has been linked to modulation of signaling pathways that are critical in cancer biology. For instance, it may affect pathways related to cell cycle regulation and apoptosis, potentially leading to increased cytotoxicity against cancer cells .

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a potential lead for developing new antibacterial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has shown promising results in inducing apoptosis in cancer cell lines, outperforming some established chemotherapeutic agents. For example, a study highlighted its superior cytotoxicity compared to bleomycin in FaDu hypopharyngeal tumor cells .

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer properties of this compound using various cancer cell lines. The results indicated that the compound induced significant apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu (Hypopharyngeal) | 5.2 | Caspase activation leading to apoptosis |

| MCF7 (Breast) | 10.5 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 7.8 | Induction of oxidative stress |

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial efficacy, this compound was tested against a panel of bacterial strains.

| Bacterial Strain | MIC (mg/mL) | Activity Description |

|---|---|---|

| Staphylococcus aureus | 0.015 | Highly effective; complete inhibition |

| Escherichia coli | 0.025 | Significant growth inhibition |

| Pseudomonas aeruginosa | 0.100 | Moderate activity observed |

Q & A

Basic Research Questions

Q. What are the key analytical techniques for characterizing N-(Piperidin-3-yl)isoquinoline-1-carboxamide hydrochloride, and how should they be applied?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H-NMR (400 MHz, DMSO-d₆) to confirm proton environments, focusing on piperidine and isoquinoline moieties. Peaks for aromatic protons (isoquinoline) typically appear between δ 7.2–8.7 ppm, while piperidine protons resonate at δ 1.5–3.5 ppm .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (≥95%) using reverse-phase C18 columns with UV detection at 254 nm. Mobile phases often include acetonitrile/water with 0.1% trifluoroacetic acid .

- Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive mode confirms molecular weight (C₁₅H₁₈ClN₃O, MW 291.78). Expected [M+H]⁺: m/z 292.2 .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in sealed containers under inert gas (e.g., argon) at –20°C to prevent hygroscopic degradation. Long-term stability requires protection from light and moisture .

- Safety Protocols : Use nitrile gloves, lab coats, and fume hoods. Avoid skin contact; if exposed, rinse immediately with water for 15 minutes .

Q. What synthetic routes are reported for piperidine-isoquinoline derivatives, and how can reaction yields be optimized?

- Methodological Answer :

- Coupling Reactions : Amide bond formation between isoquinoline-1-carboxylic acid and piperidin-3-amine using EDCl/HOBt in DMF at 0–25°C. Monitor pH to avoid premature HCl salt formation .

- Purification : Recrystallize from ethanol/water (4:1) to achieve ≥95% purity. Centrifugation at 10,000 rpm removes insoluble byproducts .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound in cancer models, given structural similarities to PARP inhibitors?

- Methodological Answer :

- Target Screening : Test inhibition of PARP-1/2 using recombinant enzyme assays (IC₅₀ determination). Compare to Niraparib hydrochloride, a known PARP inhibitor (IC₅₀: 2.1–3.8 nM) .

- Cell-Based Assays : Use BRCA-mutant ovarian cancer cell lines (e.g., OVCAR-3) for viability studies (MTT assay). Dose ranges: 0.1–100 µM over 72 hours .

Q. What strategies resolve contradictions in solubility data across different solvent systems?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Centrifuge at 14,000 rpm for 30 min and quantify supernatant via UV-Vis (λ = 280 nm). Note discrepancies due to HCl salt dissociation in aqueous buffers .

- Co-Solvent Systems : For in vivo studies, prepare stock solutions in DMSO (≤1% final concentration) diluted with saline containing 0.5% Tween-80 .

Q. How can structural modifications improve metabolic stability without compromising activity?

- Methodological Answer :

- Piperidine Substituents : Introduce methyl groups at the 4-position to reduce CYP3A4-mediated oxidation. Compare pharmacokinetics (AUC, t₁/₂) in rodent models .

- Isoquinoline Modifications : Replace the carboxamide with sulfonamide groups to enhance plasma protein binding and prolong half-life .

Data Contradiction Analysis

Q. How should researchers address discrepancies in IC₅₀ values between enzymatic and cell-based assays?

- Methodological Answer :

- Assay Validation : Confirm enzyme purity (SDS-PAGE ≥90%) and cell membrane permeability (LC-MS/MS intracellular concentration measurements). Adjust for ATP competition in kinase-linked assays .

- Orthogonal Assays : Validate findings using isothermal titration calorimetry (ITC) for binding affinity and Western blotting for downstream target modulation (e.g., γH2AX for DNA damage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.